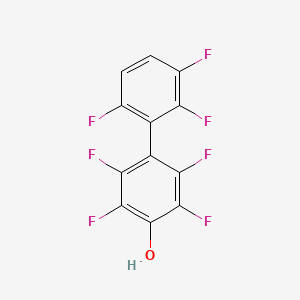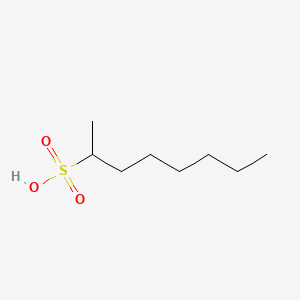
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine is a chemical compound with a complex polycyclic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure includes an epoxy group, which is a three-membered ring containing an oxygen atom, making it highly reactive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)acridine. This can be achieved using various oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The choice of oxidizing agents and solvents is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to diol formation.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy ring under mild conditions.
Major Products
The major products formed from these reactions include diols, substituted derivatives, and various oxygenated compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polycyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine involves its highly reactive epoxy group. This group can interact with various molecular targets, including nucleophiles like DNA, proteins, and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. These interactions are crucial in understanding its biological activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)phenanthrene
Uniqueness
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine is unique due to its specific polycyclic structure and the presence of an epoxy group. This combination of features gives it distinct chemical reactivity and potential applications that are not shared by its analogs. The compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
85945-19-3 |
|---|---|
Formule moléculaire |
C17H13NO |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
4-oxa-12-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-13-11(3-1)9-12-14(18-13)7-5-10-6-8-15-17(19-15)16(10)12/h1-5,7,9,15,17H,6,8H2 |
Clé InChI |
ZCHVZVNCNUMXOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5N=C4C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


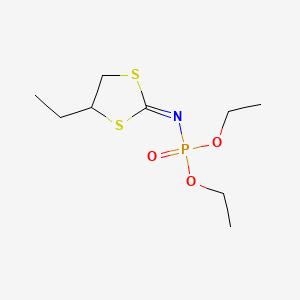
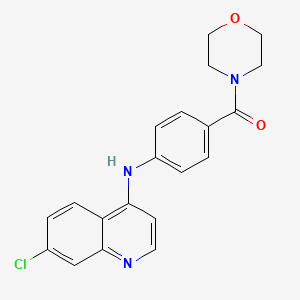

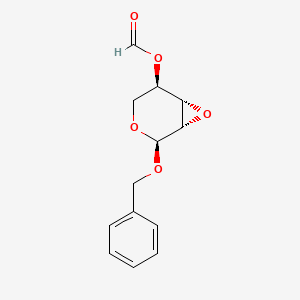
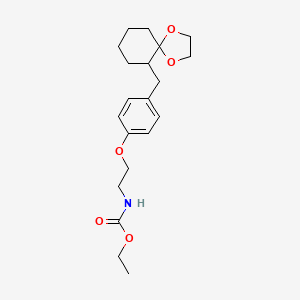
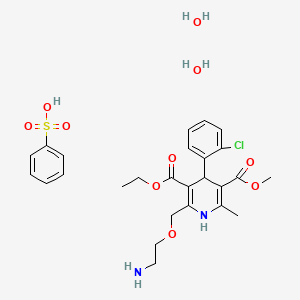
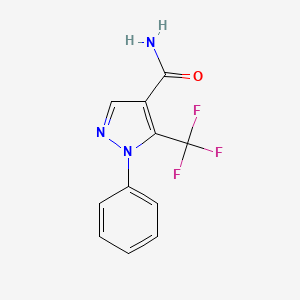

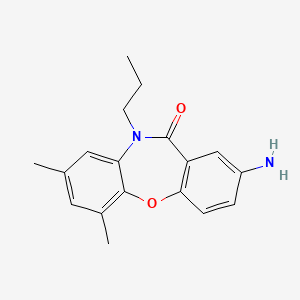
![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
